molecular formula C19H19N3O3S B2490921 (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1241701-32-5

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2490921
CAS RN: 1241701-32-5
M. Wt: 369.44
InChI Key: XRGRZVSDRKNJGP-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring, a key structural feature in the compound of interest, is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This motif is prevalent in a variety of synthetic molecules, known for its utility in engaging with various enzymes and receptors through multiple weak interactions, thereby exhibiting a wide range of bioactivities (Verma et al., 2019).

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the use of amidoximes and acylating agents as the initial reactants. This pathway is a common method for producing a broad spectrum of 1,2,4-oxadiazoles, with variations in reactants leading to a wide range of derivatives, highlighting the versatile synthetic potential of these compounds for generating heterocyclic compounds (Petrov & Androsov, 2013).

Molecular Structure Analysis

1,3,4-Oxadiazole derivatives are known for their effective binding with different enzymes and receptors, a characteristic attributed to the peculiar structural features of the 1,3,4-oxadiazole ring. This efficacy in molecular interaction underpins the extensive exploration and development of these derivatives in medicinal chemistry (Verma et al., 2019).

Chemical Reactions and Properties

Oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, exhibit a variety of chemical behaviors that are crucial for their biological activity. These compounds can participate in hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. Their versatility is reflected in the array of pharmacological activities exhibited, such as antibacterial, anti-inflammatory, and anti-tuberculous effects (Wang et al., 2022).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles and related compounds, such as solubility, melting point, and stability, are influenced by their heterocyclic structure. These properties are critical in determining the compound's behavior in various solvents and conditions, impacting its utility in drug formulation and material science applications.

Chemical Properties Analysis

1,2,4-Oxadiazole derivatives are characterized by their reactivity, which can be tailored through the introduction of various substituents on the oxadiazole ring. This reactivity is central to the compound's ability to act as a core structure in the development of new pharmacological agents, providing a basis for the exploration of novel therapeutic molecules with enhanced activity and reduced toxicity (Kumar et al., 2023).

Scientific Research Applications

Synthesis and Characterization

A series of novel compounds, including derivatives similar to (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These compounds have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) activities. The structural determination of these compounds was achieved through spectral methods, highlighting the role of such derivatives in medicinal chemistry research (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

The anticancer potential of compounds structurally related to (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide has been explored. These derivatives have shown moderate to excellent anticancer activities against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The research indicates the potential of these compounds to be developed further as anticancer agents (B. Ravinaik et al., 2021).

properties

IUPAC Name

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-14-19-21-18(22-25-19)13-17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRZVSDRKNJGP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

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